molecular formula C19H22N2O3 B14652286 4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide CAS No. 50841-28-6

4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide

Cat. No.: B14652286
CAS No.: 50841-28-6
M. Wt: 326.4 g/mol
InChI Key: KZMWLFFRSIXANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide is an organic compound that belongs to the class of gamma amino acids and derivatives It is characterized by the presence of an acetamido group and a benzyloxyphenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while

Properties

CAS No.

50841-28-6

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-acetamido-N-(4-phenylmethoxyphenyl)butanamide

InChI

InChI=1S/C19H22N2O3/c1-15(22)20-13-5-8-19(23)21-17-9-11-18(12-10-17)24-14-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,20,22)(H,21,23)

InChI Key

KZMWLFFRSIXANY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.